Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 137419-24-0
VCID: VC2006585
InChI: InChI=1S/C18H23NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-9H,10-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol

Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate

CAS No.: 137419-24-0

Cat. No.: VC2006585

Molecular Formula: C18H23NO2

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate - 137419-24-0

Specification

CAS No. 137419-24-0
Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
IUPAC Name tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H23NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-9H,10-13H2,1-3H3
Standard InChI Key HRTHPQOIDCOMHE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23

Introduction

Structural Characteristics and Chemical Properties

Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate is characterized by its unique spirocyclic framework, consisting of an indene ring system connected to a piperidine ring through a shared spiro carbon center. The piperidine nitrogen bears a tert-butyloxycarbonyl (Boc) protecting group, which provides stability and allows for controlled reactivity in synthetic applications.

Physical and Chemical Properties

The compound possesses the following key properties:

PropertyValue
CAS Number137419-24-0
Molecular FormulaC₁₈H₂₃NO₂
Molecular Weight285.38 g/mol
AppearanceNot specified in literature
Storage ConditionsRoom temperature, sealed storage
Primary UsageResearch chemical, not for human use

The compound's structure contains several reactive sites, including the indene double bond, which allows for diverse chemical transformations. The presence of the tert-butyloxycarbonyl protecting group provides orthogonal protection of the piperidine nitrogen, making it suitable for selective synthetic modifications .

Structural Significance

The spirocyclic architecture creates a rigid three-dimensional scaffold with defined spatial arrangements. This conformational constraint is particularly valuable in medicinal chemistry, as it can lead to enhanced binding selectivity with biological targets. The indene portion provides a semi-rigid aromatic system, while the piperidine ring offers a basic nitrogen center (when deprotected) that can participate in hydrogen bonding interactions .

AmountSolvent Volume for 1 mMSolvent Volume for 5 mMSolvent Volume for 10 mM
1 mg3.5041 mL0.7008 mL0.3504 mL
5 mg17.5205 mL3.5041 mL1.752 mL
10 mg35.041 mL7.0082 mL3.5041 mL

These calculations are based on the compound's molecular weight of 285.38 g/mol .

Research Applications

Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate has several important research applications across various scientific disciplines.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for developing drug candidates with specific three-dimensional architectures. The spirocyclic framework provides:

  • Conformational rigidity that can enhance target selectivity

  • A scaffold that positions functional groups in defined spatial orientations

  • Potential metabolic stability due to the constrained structure

The compound's derivatives have been investigated in various pharmaceutical research contexts, where the piperidine moiety often contributes to favorable pharmacological properties .

Synthetic Intermediate

As a synthetic intermediate, Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate offers several advantages:

  • The Boc-protected piperidine nitrogen allows selective functionalization at other positions

  • The indene double bond provides a reactive site for diverse transformations

  • The spirocyclic core can be further elaborated to create complex molecular architectures

This versatility makes it particularly valuable in the synthesis of compound libraries for structure-activity relationship studies .

Structural Modifications and Derivatives

The literature reveals several important derivatives of the parent compound that illustrate potential modification pathways.

Key Derivatives

Several structural variants have been described, including:

  • Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 159634-59-0) – featuring an additional ketone functionality on the indene ring

  • Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 158628-80-9) – containing a bromine substituent on the aromatic ring, providing a handle for further functionalization

  • Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate – incorporating both halogen substitution and oxidation

These derivatives demonstrate the range of structural modifications possible with the basic spirocyclic scaffold.

Structure-Activity Relationships

The systematic modification of the basic structure allows for exploration of structure-activity relationships. Key modification sites include:

  • The aromatic ring of the indene system, which can accommodate various substituents

  • The indene double bond, which can undergo addition reactions

  • The protected piperidine nitrogen, which can be deprotected and further functionalized

These modification points provide multiple avenues for creating diverse compound libraries with potentially varied biological activities .

Analytical Characterization

Proper analytical characterization is essential for confirming compound identity and purity in research applications.

Spectroscopic Data

For the related compound tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, the following spectroscopic data has been reported, which provides reference points for the characterization of the parent compound:

"¹H-NMR (400 MHz, CDCl₃) δ: 1.46-1.57 (m, 2H), 1.50 (s, 9H), 1.96-2.01 (m, 2H), 2.64 (s, 2H), 2.80-2.89 (m, 2H), 4.20-4.26 (br, 2H), 7.42 (t, J=7.3 Hz, 1H), 7.49 (d, J=7.3 Hz, 1H), 7.65 (t, J=7.3 Hz, 1H), 7.74 (d, J=7.3 Hz, 1H)."

This NMR data reveals characteristic signals for the tert-butyl group (1.50 ppm), methylene protons adjacent to the nitrogen (4.20-4.26 ppm), and aromatic protons (7.42-7.74 ppm), which would show similar patterns in the parent compound with appropriate differences due to the indene double bond.

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